2-[(9-chloro-6-methyl-5,5-dioxido-6H-pyrimido[5,4-c][2,1]benzothiazin-2-yl)thio]-N-(4-ethylphenyl)acetamide
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Description
Scientific Research Applications
Structure-Activity Relationships
Research on compounds with similar structures has focused on understanding the relationship between chemical structure and biological activity. For example, studies have investigated various 6,5-heterocycles to improve metabolic stability in the context of phosphoinositide 3-kinase (PI3K)/mammalian target of rapamycin (mTOR) dual inhibitors. These studies aim to reduce metabolic deacetylation, which can affect the compound's potency and efficacy (Stec et al., 2011).
Antitumor Activity
Another area of research explores the antitumor activity of compounds bearing benzothiazole and other heterocyclic rings. By synthesizing new derivatives and testing them against human tumor cell lines, researchers have identified compounds with significant anticancer activity. This suggests potential applications in developing novel anticancer therapeutics (Yurttaş et al., 2015).
Antimicrobial Applications
The synthesis of new heterocyclic compounds incorporating thiadiazole moieties has shown promising results in antimicrobial studies. These compounds have been evaluated against various pathogens, indicating their potential as new antimicrobial agents (Fadda et al., 2017).
Synthesis Techniques
Research has also focused on innovative synthesis techniques for creating heterocyclic compounds from thioureido-acetamides. These methods allow for efficient production of various heterocycles, including thiazoles and pyrimidines, which are crucial for medicinal chemistry applications (Schmeyers & Kaupp, 2002).
Ligand-Protein Interactions
Studies on benzothiazolinone acetamide analogs have explored their interactions with ligand proteins, providing insights into their potential biological targets and mechanisms of action. This research is fundamental for drug design and development, as understanding these interactions can lead to more effective therapeutic agents (Mary et al., 2020).
properties
IUPAC Name |
2-(9-chloro-6-methyl-5,5-dioxopyrimido[5,4-c][2,1]benzothiazin-2-yl)sulfanyl-N-(4-ethylphenyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19ClN4O3S2/c1-3-13-4-7-15(8-5-13)24-19(27)12-30-21-23-11-18-20(25-21)16-10-14(22)6-9-17(16)26(2)31(18,28)29/h4-11H,3,12H2,1-2H3,(H,24,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YQNVXSLZKQBYJL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)NC(=O)CSC2=NC=C3C(=N2)C4=C(C=CC(=C4)Cl)N(S3(=O)=O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19ClN4O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
475.0 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-((9-chloro-6-methyl-5,5-dioxido-6H-benzo[c]pyrimido[4,5-e][1,2]thiazin-2-yl)thio)-N-(4-ethylphenyl)acetamide |
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